molecular formula C14H13NO5 B11175657 2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11175657
M. Wt: 275.26 g/mol
InChI Key: WMMBWTSQKWRLSA-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 2H-1,3-benzodioxole-5-ol with furan-2-carbaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole and furan moieties can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZALDEHYDE
  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)ETHYLAMINE
  • 2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZOIC ACID

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both benzodioxole and furan rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H13NO5/c16-14(15-7-11-2-1-5-17-11)8-18-10-3-4-12-13(6-10)20-9-19-12/h1-6H,7-9H2,(H,15,16)

InChI Key

WMMBWTSQKWRLSA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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